molecular formula C14H14N6O4 B2406641 1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea CAS No. 923808-22-4

1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea

Cat. No.: B2406641
CAS No.: 923808-22-4
M. Wt: 330.304
InChI Key: RUEIQHHJMBGJRW-UHFFFAOYSA-N
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Description

1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea is a synthetic small molecule designed for biochemical research, featuring a pyrazolo[3,4-d]pyrimidine core scaffold. This scaffold is recognized in medicinal chemistry as a bioisostere of the purine ring system found in adenine, which allows such compounds to compete with ATP for binding in the active site of various kinase enzymes . The core structure is of significant interest in oncology research, as pyrazolopyrimidine derivatives have been extensively investigated for their potent inhibitory activity against a range of protein kinases, including Cyclin-Dependent Kinases (CDKs) like CDK2, which play a critical role in regulating the cell cycle and are promising targets for anticancer agents . The specific molecular architecture of this compound, which incorporates a furan-2-ylmethyl-urea moiety, is intended to modulate its physicochemical properties and binding affinity. Researchers can utilize this compound as a chemical tool to explore signal transduction pathways and to study the mechanisms of cell proliferation in diseases such as breast, colorectal, and liver cancers, where kinases are often dysregulated . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(furan-2-ylmethylcarbamoyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O4/c1-19-12-10(6-17-19)13(22)20(8-16-12)7-11(21)18-14(23)15-5-9-3-2-4-24-9/h2-4,6,8H,5,7H2,1H3,(H2,15,18,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEIQHHJMBGJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold forms the foundation of this compound. A validated approach involves a one-pot, three-component reaction using glycerol as a green solvent, as demonstrated by Goyal et al.. This method combines aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea/thiourea in the presence of p-toluenesulfonic acid (p-TSA) under reflux conditions.

Reaction Mechanism and Optimization

The reaction proceeds via cyclocondensation, where the aldehyde undergoes Knoevenagel condensation with the pyrazolone, followed by nucleophilic attack by urea to form the pyrimidine ring. Glycerol enhances reaction efficiency due to its high boiling point and polarity, facilitating rapid heat transfer and solubility of reactants. Optimized conditions include:

  • Molar ratio : 1:1:1.5 (aldehyde:pyrazolone:urea)
  • Catalyst : 3 mol% p-TSA
  • Temperature : Reflux (120–130°C)
  • Time : 1.5–2 hours

Yields for analogous pyrazolo[3,4-d]pyrimidine derivatives under these conditions range from 78% to 92%.

Table 1: Key Reaction Parameters for Pyrazolo[3,4-d]pyrimidine Synthesis
Component Role Quantity Conditions
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Cyclic ketone 1 mmol Reflux in glycerol
Aldehyde Electrophilic partner 1 mmol p-TSA catalyst
Urea Nucleophile 1.5 mmol 120–130°C, 2 hours

Synthesis of the Furan-2-ylmethyl Urea Moiety

The furan-methyl urea segment is synthesized separately and later conjugated to the acetylated pyrazolo[3,4-d]pyrimidine. Orie et al. developed a high-yield route for analogous urea derivatives using furfural and urea under alkaline conditions.

Coupling of Furfural and Urea

Furfural undergoes condensation with urea in aqueous NaOH (20% w/v) at 60°C for 1.5 hours, forming 1-[(furan-2-yl)methyl]urea. Key steps include:

  • Purification : Vacuum distillation of furfural to remove polymerization byproducts.
  • Condensation : Heating furfural (0.48 mol), urea (0.63 mol), and water (9 mL) with vigorous stirring.
  • Recrystallization : The crude product is washed with n-hexane and recrystallized from methanol, yielding 60% pure urea.
Table 2: Spectroscopic Data for 1-[(Furan-2-yl)methyl]urea
Technique Key Signals Interpretation
IR 3432 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O) Urea carbonyl and amine groups
¹H NMR δ 7.6 (furan H-5), δ 6.3 (furan H-3/H-4) Furan ring protons
¹³C NMR δ 154.8 (C=O), δ 110.7 (furan C-2) Carbonyl and furan carbons

Final Assembly via Urea Linkage

The acetylated pyrazolo[3,4-d]pyrimidine and furan-methyl urea are conjugated through a carbodiimide-mediated coupling reaction.

Carbodiimide Coupling

  • Activation : The acetyl group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane.
  • Coupling : The activated ester reacts with 1-[(furan-2-yl)methyl]urea at room temperature for 12 hours.
  • Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding the target compound in 65–70% purity.
Table 3: Optimization of Coupling Reaction
Parameter Optimal Condition Yield (%)
Solvent Dichloromethane 68
Coupling agent EDC/NHS 70
Temperature 25°C 65
Reaction time 12 hours 67

Characterization and Validation

The final product is characterized using spectroscopic and chromatographic techniques:

  • IR : Peaks at 3320 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O urea), 1665 cm⁻¹ (pyrimidine C=O).
  • ¹H NMR : δ 2.5 (s, 3H, CH₃), δ 4.4 (s, 2H, CH₂ acetyl), δ 6.3–7.6 (furan and pyrazole protons).
  • MS : m/z 330.30 [M+H]⁺, consistent with the molecular formula C₁₄H₁₄N₆O₄.

Chemical Reactions Analysis

Types of Reactions

1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyrazolo[3,4-d]pyrimidine moiety can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the pyrazolo[3,4-d]pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazolo[3,4-d]pyrimidine moiety could produce various reduced derivatives.

Scientific Research Applications

1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

  • CBS-1 (): Shares the pyrazolo[3,4-d]pyrimidin-4-one core and urea group but replaces the furan-methyl with a 4-imino substituent. CBS-1 exhibited potent cytotoxicity (IC₅₀: 0.12–0.45 μM) against lung (A549) and breast (MCF-7) cancer cells, outperforming doxorubicin. It induced apoptosis via caspase-3 activation and suppressed NF-κB signaling . The target compound’s furan group may modulate metabolic stability compared to CBS-1’s imino group, which could enhance solubility but reduce membrane permeability.
  • Methyl 2-{4-oxo-1H-pyrazolo[...]acetate () : Lacks the urea and furan groups, serving as a synthetic intermediate. Its ester group enables further derivatization, highlighting the versatility of the pyrazolo[3,4-d]pyrimidin-4-one scaffold .

Urea-Containing Analogues

  • 1-(4,6-Dimethoxypyrimidin-2-yl)-3-[...] (): Features a sulfonylurea linker and tetrazole group.

Substituent Effects

  • Furan vs. Aryl/Alkyl Groups: The furan-2-ylmethyl group in the target compound introduces aromaticity and moderate hydrophobicity, which may enhance binding to hydrophobic pockets in enzymes like kinases. In contrast, CBS-1’s imino group facilitates hydrogen bonding with polar residues .
  • Urea Linker : Common to both the target compound and CBS-1, this group is critical for hydrogen-bond interactions with biological targets. Its absence in ’s ester derivative underscores its importance in activity .

Biological Activity

The compound 1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This review aims to synthesize existing research findings on the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N6OC_{14}H_{14}N_{6}O with a molecular weight of 330.3 g/mol. Its structure features a furan moiety and a pyrazolo[3,4-d]pyrimidine core, which are known to impart significant biological activities.

Anticancer Activity

Research indicates that derivatives of pyrazole and pyrimidine exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
A54926
HCT1160.39 ± 0.06
MCF-70.46 ± 0.04
DU 205Not specified

The compound demonstrated significant inhibition of cell growth in these lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

Compounds containing pyrazole and pyrimidine structures have been reported to possess anti-inflammatory properties. The specific mechanisms may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, the compound may exhibit:

  • Antimicrobial Activity : Related studies have shown that pyrazole derivatives can possess antibacterial and antifungal properties .
  • Analgesic Effects : Some fused pyrazole derivatives have been noted for their pain-relieving capabilities .
  • Antioxidant Properties : The presence of furan moieties can enhance the antioxidant potential of the compound .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds. For instance:

  • Wei et al. (2022) synthesized ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives and found significant activity against A549 cells with an IC50 of 26 µM.
  • Fan et al. (2022) reported on compounds exhibiting apoptosis-inducing properties in cancer cell lines, showcasing the potential for therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

  • Methodology : A Suzuki-Miyaura cross-coupling reaction is commonly employed for pyrazole-pyrimidine core synthesis. Key steps include:

Use of Pd(PPh₃)₄ catalyst under degassed DMF/H₂O (5:1) at 80°C for 12 hours to couple boronic acids with halogenated intermediates (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) .

Post-coupling acetylation with 2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetic acid using EDC/HOBt activation in DCM .

  • Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of boronic acid) and monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize byproducts.

Q. How is structural confirmation achieved for intermediates and the final compound?

  • Techniques :

  • ¹H/¹³C NMR : Confirm regioselectivity of pyrazole substitution (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 429.1452) and isotopic patterns .
  • IR Spectroscopy : Identify urea C=O stretches (~1680–1700 cm⁻¹) and pyrimidinone absorptions (~1650 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound in biological assays?

  • Solubility : DMSO (≥10 mM) is preferred for in vitro studies. For in vivo work, prepare hydrochloride salts via HCl addition in aqueous solution (1.0 M, 50°C, 2 hours) to enhance water solubility .
  • Stability : Store lyophilized solids at –20°C under inert gas; monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced Research Questions

Q. How can computational modeling guide reaction design for derivatives?

  • Approach : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict regioselectivity in cross-coupling reactions. ICReDD’s workflow integrates:

Transition-state modeling for Pd-catalyzed steps to identify steric/electronic barriers .

Machine learning to prioritize reaction conditions (e.g., solvent polarity, catalyst loading) from historical data .

  • Validation : Compare predicted vs. experimental yields (e.g., 52.7% observed vs. 58% simulated for HCl-mediated crystallization) .

Q. What mechanistic insights explain contradictory reactivity in pyrazole-pyrimidine functionalization?

  • Case Study : Discrepancies in acetylurea coupling efficiency (e.g., 60–80% yields) may arise from:

Competing N- vs. O-acylation pathways under EDC/HOBt conditions .

Steric hindrance from the furan-2-ylmethyl group, modeled via molecular dynamics simulations .

  • Resolution : Use kinetic studies (e.g., in situ FTIR) to track intermediate formation and optimize reaction time/temperature .

Q. How can in vitro and in vivo data be correlated for pharmacokinetic studies?

  • Protocol :

In vitro : Assess metabolic stability using liver microsomes (e.g., human CYP3A4 inhibition via LC-MS/MS).

In vivo : Administer hydrochloride salt (10 mg/kg, IV) in rodent models; quantify plasma levels via LC-HRMS and correlate with clearance rates .

  • Challenges : Address species-specific differences in metabolite formation (e.g., furan ring oxidation) using isotopic labeling .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Root Causes :

  • Variability in assay conditions (e.g., ATP concentration in kinase inhibition assays).
  • Impurity profiles (e.g., ≤95% purity in early batches vs. ≥99% in later studies) .
    • Mitigation :

Re-test compounds under standardized conditions (e.g., 10 µM ATP, pH 7.4).

Repurify batches via preparative HPLC and re-evaluate IC₅₀ values .

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